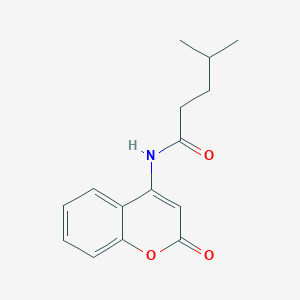

![molecular formula C17H17Cl2N3O2 B252148 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized by chemists at the Friedrich-Alexander University of Erlangen-Nuremberg in Germany in 2000. Since then, this compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Mecanismo De Acción

The mechanism of action of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves the inhibition of NAMPT, which catalyzes the rate-limiting step in the salvage pathway of NAD biosynthesis. NAD is an essential cofactor for various enzymes involved in energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide blocks the synthesis of NAD and depletes intracellular NAD levels, leading to metabolic stress and cell death in cancer cells.

Biochemical and Physiological Effects

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including:

- Induction of apoptosis in cancer cells

- Inhibition of tumor growth and metastasis

- Suppression of inflammation and autoimmune responses

- Enhancement of immune function and antitumor immunity

- Modulation of energy metabolism and mitochondrial function

- Regulation of gene expression and epigenetic modifications

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, including:

Advantages:

- Potent and selective inhibitor of NAMPT

- Well-characterized mechanism of action and pharmacokinetics

- Extensive preclinical data on anticancer activity and safety

- Availability of commercial sources and standardized protocols

Limitations:

- Limited solubility and stability in aqueous solutions

- Toxicity and side effects at high doses or prolonged exposure

- Potential off-target effects on other enzymes or pathways

- Lack of clinical data on efficacy and safety in humans

Direcciones Futuras

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several potential future directions for research and development, including:

- Combination therapy with other anticancer agents or immunomodulators

- Optimization of pharmacokinetics and dosing regimens for clinical use

- Development of biomarkers for patient selection and monitoring

- Investigation of the role of NAMPT and NAD in other diseases and conditions

- Exploration of novel targets and pathways for metabolic and immune regulation

In conclusion, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising compound with potent anticancer activity and potential therapeutic applications in other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and clinical efficacy and safety.

Métodos De Síntesis

The synthesis of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, starting from the reaction of 6-methyl-2-chloronicotinic acid with propylamine to form 6-methyl-2-(propylamino)nicotinic acid. This intermediate is then treated with thionyl chloride to yield 6-methyl-2-chloronicotinic acid propylamide, which is further reacted with 2,4-dichlorobenzoyl chloride to form N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide.

Aplicaciones Científicas De Investigación

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have potent anticancer activity in various preclinical models, including breast, lung, prostate, and pancreatic cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD, a critical cofactor for energy metabolism and cellular signaling. By depleting intracellular NAD levels, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide induces metabolic stress and apoptosis in cancer cells, while sparing normal cells that have a lower demand for NAD.

Propiedades

Fórmula molecular |

C17H17Cl2N3O2 |

|---|---|

Peso molecular |

366.2 g/mol |

Nombre IUPAC |

N-[3-[(2,4-dichlorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H17Cl2N3O2/c1-11-3-4-12(10-22-11)16(23)20-7-2-8-21-17(24)14-6-5-13(18)9-15(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,23)(H,21,24) |

Clave InChI |

IXFHFCPPYGUCLU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)

![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)

![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)

![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)

![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)

![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)

![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)

![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)